molecular formula C18H15FN2O2 B2462736 3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-05-7

3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2462736
CAS No.: 1234692-05-7
M. Wt: 310.328
InChI Key: UZDCQLKJHRHIQN-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains ethoxy, fluorophenyl, and phenyl functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the pyrazole ring and various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the various functional groups. For example, the fluorophenyl group might make the compound more reactive in certain types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been synthesized using chalcones and hydrazine hydrate, with structures characterized by X-ray single crystal structure determination (Loh et al., 2013).

  • Structural and Optical Properties : Infrared spectrum and structural properties of similar compounds have been studied experimentally and theoretically, indicating potential in nonlinear optics and as inhibitors in phosphodiesterase activity (Mary et al., 2015).

Biological Applications

  • Antimicrobial Activity : Novel chitosan Schiff bases derived from pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, have shown antimicrobial activity against various bacteria and fungi, with no cytotoxic activity (Hamed et al., 2020).

  • Antioxidant and Anti-Inflammatory Activity : Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant antioxidant and anti-inflammatory activities in studies, suggesting therapeutic potential in these areas (Sudha et al., 2021).

  • Synthesis of Heterocycles : The use of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of various heterocycles, including benzo[f]quinoline and benzo[a]acridine derivatives, demonstrates its versatility in creating bioactive molecules (Kozlov & Gusak, 2007).

Photophysical Studies

  • Solvatochromic Properties : The solvatochromic properties of similar pyrazole compounds have been investigated, revealing their potential in photophysical applications (Singh et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety profile .

Properties

IUPAC Name

3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCQLKJHRHIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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